(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid
Description
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Properties
IUPAC Name |
(1R,2R)-2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)19-12-18(19)21-10-5-11-24(21)23(27)28-13-20-16-8-3-1-6-14(16)15-7-2-4-9-17(15)20/h1-4,6-9,18-21H,5,10-13H2,(H,25,26)/t18-,19-,21?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRUWNVJQZGTOP-AQFHOAJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5CC5C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[C@@H]5C[C@H]5C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid is a complex organic molecule with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a cyclopropane ring, a pyrrolidine moiety, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, suggests diverse biological activities. This article reviews the compound's biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features include:
- Cyclopropane Ring : Known for its strain and unique reactivity.
- Pyrrolidine Ring : Often associated with various biological activities.
- Fluorenylmethoxycarbonyl Group : Commonly used in peptide synthesis as a protecting group.
Research indicates that compounds similar to this compound may interact with various biological macromolecules. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways.
- Antioxidant Properties : Potential to scavenge free radicals and reduce oxidative stress.
Case Studies
Several studies have explored the biological effects of structurally related compounds:
- A study on cyclopropanecarboxylic acids demonstrated their inhibitory effects on the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) in Arabidopsis thaliana, suggesting potential applications in plant biology and agriculture .
| Compound | Binding Affinity (ΔG, kcal/mol) | Binding Constant (Kb, M⁻¹) |
|---|---|---|
| (1R,2R)-Cyclopropanecarboxylic acid | -6.5 | 5.94 × 10⁴ |
| (1S,2S)-Cyclopropanecarboxylic acid | -6.0 | 2.54 × 10⁴ |
| Pyrazinoic acid | -5.3 | 7.61 × 10³ |
The results indicate that the (1R,2R) isomer exhibits stronger binding affinity compared to other analogs.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Fmoc Protection : Introduction of the fluorenylmethoxycarbonyl group to protect the amino group of the pyrrolidine.
- Cyclopropanation : Formation of the cyclopropane ring through specific cyclization reactions.
- Carboxylic Acid Introduction : Finalization of the structure by introducing the carboxylic acid group.
Applications
The potential applications of this compound span various fields:
- Medicinal Chemistry : As a precursor for drug development targeting specific enzymes or receptors.
- Peptide Synthesis : Utilized as a building block in solid-phase peptide synthesis due to its protective Fmoc group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
